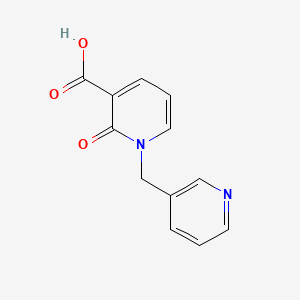![molecular formula C9H9N3O B1370942 N-(1H-ピロロ[2,3-b]ピリジン-6-イル)アセトアミド CAS No. 1000341-56-9](/img/structure/B1370942.png)
N-(1H-ピロロ[2,3-b]ピリジン-6-イル)アセトアミド
概要
説明
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
科学的研究の応用
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide has several scientific research applications:
作用機序
Target of Action
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, also known as 6-Acetylamino-7-azaindole, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially improved bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .
生化学分析
Biochemical Properties
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the inhibition of the receptor’s tyrosine kinase activity, which is essential for the downstream signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a promising candidate for cancer therapy, as abnormal activation of FGFR signaling is associated with various types of tumors .
Cellular Effects
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide has been shown to exert significant effects on various types of cells and cellular processes. In particular, it inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, which are critical processes in cancer metastasis . These effects are mediated through the inhibition of FGFR signaling pathways, which play a vital role in regulating cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide involves its binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby inhibiting its activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression levels of FGFRs . This selective distribution enhances the compound’s therapeutic potential by targeting cancer cells while minimizing effects on normal tissues.
Subcellular Localization
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications such as phosphorylation may influence its localization and activity, directing it to specific cellular compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by acylation. One common method includes:
Formation of the Pyrrolo[2,3-b]pyridine Core:
Industrial Production Methods: Industrial production methods for N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted derivatives.
類似化合物との比較
- N-(1H-Pyrrolo[2,3-b]pyridin-4-yl)acetamide
- N-(1H-Pyrrolo[2,3-b]pyridin-5-yl)acetamide
Comparison:
- Uniqueness: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards different molecular targets.
- Biological Activity: The position of the acetamide group can significantly affect the compound’s biological activity, making N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide potentially more effective in certain applications compared to its analogs.
特性
IUPAC Name |
N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBDLXXMNJMZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650584 | |
| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-56-9 | |
| Record name | N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)





![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)


